2-Bromo-[1,1'-biphenyl]-4-ol
Description
Historical Context of Biphenyl (B1667301) Scaffolds in Organic Chemistry
The biphenyl scaffold, consisting of two benzene (B151609) rings connected by a single carbon-carbon bond, is a cornerstone structure in organic chemistry. chemicalbook.com The quest to synthesize these frameworks has a history spanning over 160 years. chemicalbook.compatsnap.com Early methods, such as the Wurtz-Fittig reaction developed in the mid-19th century, provided the initial pathways to these molecules. chemicalbook.com A significant advancement came in 1901 with the Ullmann reaction, which introduced a copper-catalyzed method for coupling aryl halides. chemicalbook.com
The 20th century, however, marked a revolutionary period for biphenyl synthesis with the advent of transition-metal-catalyzed cross-coupling reactions. patsnap.com The development of landmark methods, including the Suzuki-Miyaura, Negishi, and Stille couplings, has provided chemists with highly efficient and selective tools for forming the crucial carbon-carbon bond that defines the biphenyl structure. chemicalbook.com These reactions have made complex biphenyl derivatives, once difficult to obtain, readily accessible for a wide range of applications. chemicalbook.com
Beyond laboratory synthesis, biphenyls have also been isolated from natural sources such as crude oil and coal tar. chemicalbook.comberkeley.edu Today, the biphenyl moiety is recognized as a "privileged scaffold" due to its prevalence in numerous medicinally active compounds, commercial drugs, and advanced materials, including those used in organic light-emitting diodes (OLEDs). chemicalbook.comnih.gov
Table 1: Key Milestones in Biphenyl Synthesis
| Year/Period | Reaction/Discovery | Significance |
|---|---|---|
| c. 1855-1862 | Wurtz-Fittig Reaction | Early method for C-C bond formation, extended to aryl halides. chemicalbook.com |
| 1901 | Ullmann Reaction | Introduced copper-catalysis for the homocoupling of halo-arenes. chemicalbook.com |
Significance of Halogenated Phenols in Contemporary Synthetic Chemistry
Phenols are aromatic compounds featuring a hydroxyl (-OH) group directly attached to a benzene ring. This functional group makes the ring highly reactive toward electrophilic substitution. patsnap.com The introduction of a halogen atom, such as bromine or chlorine, onto the phenol (B47542) ring creates a halogenated phenol, a class of compounds with immense importance in modern synthetic chemistry. patsnap.comnih.gov
The significance of halogenated phenols is twofold. Firstly, the halogen atom acts as a powerful directing group and can significantly alter the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. patsnap.com Secondly, and more critically for synthetic applications, the halogen serves as a versatile reactive "handle." nih.gov Halogens, particularly bromine and iodine, are excellent leaving groups in a variety of transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov This allows chemists to use the halogenated position as a specific site for introducing new functional groups or building more complex molecular architectures. nih.gov
This dual functionality makes halogenated phenols indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org The ability to precisely modify a molecule at the halogenated site is a key strategy in drug discovery and materials science. rsc.org
Structural Analysis and Nomenclature of 2-Bromo-[1,1'-biphenyl]-4-ol
The name this compound systematically describes the molecule's structure according to IUPAC nomenclature rules.
[1,1'-biphenyl]: This is the core structure, indicating two phenyl rings are connected at their respective C1 positions. patsnap.com
-4-ol: A hydroxyl (-OH) group is attached to the C4 position of one of the phenyl rings.
2-Bromo-: A bromine (Br) atom is attached to the C2 position of the same phenyl ring that carries the hydroxyl group.
Therefore, the compound consists of a 4-hydroxyphenyl group linked to a 2-bromophenyl group. Due to this substitution pattern, an alternative IUPAC name is 2-bromo-4-phenylphenol. nih.gov
Table 2: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| CAS Number | 15460-07-8 patsnap.combldpharm.com |
| Molecular Formula | C₁₂H₉BrO nih.gov |
| Molecular Weight | 249.10 g/mol nih.gov |
| Synonyms | 2-Bromo-4-phenylphenol, 3-bromo[1,1'-biphenyl]-4-ol nih.gov |
Overview of Research Trajectories for this compound
The primary research trajectory for this compound is its application as a chemical intermediate for the synthesis of more elaborate molecules. Its bifunctional nature—possessing both a reactive bromine atom and a hydroxyl group—makes it a versatile building block. patsnap.com
The key research applications stem from the distinct reactivity of its functional groups:
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction. berkeley.edunih.govwikipedia.org Research efforts utilize this reactivity to couple the 2-bromo position with various organoboron reagents (boronic acids or esters) to form new carbon-carbon bonds. nih.govorganic-chemistry.org This strategy allows for the construction of complex, multi-substituted biphenyls and polyaromatic systems, which are core structures in many pharmaceuticals and optoelectronic materials. patsnap.com The synthesis of various biphenyl derivatives from the closely related 2-bromo-4-chlorophenol highlights this common and effective strategy. nih.gov
Functionalization of the Hydroxyl Group: The hydroxyl group can be used as a point of modification. It can be alkylated, acylated, or converted into other functional groups, providing another avenue for molecular diversification. Its presence also influences the electronic properties of the aromatic system, which can affect the reactivity of the bromine atom in coupling reactions.
In essence, research involving this compound is characterized by its use as a foundational scaffold. Scientists leverage its structure to build larger, more complex molecules with potential applications in medicinal chemistry, materials science, and agrochemical development. The compound itself is not typically the final product but rather a crucial stepping stone in a multi-step synthetic sequence.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUQRRFVXAIYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15460-07-8 | |
| Record name | 3-Bromo-4-phenylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015460078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMO-4-PHENYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIO554W9ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Bromo 1,1 Biphenyl 4 Ol
Approaches to the Formation of the Biphenyl (B1667301) Core Structure
The creation of the C-C bond between the two aromatic rings is the key step in synthesizing the biphenyl core. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.
Cross-coupling reactions have become indispensable in modern organic synthesis for their efficiency and functional group tolerance. Several named reactions, primarily utilizing palladium catalysts, are suitable for constructing the necessary biphenyl structure.
The Suzuki-Miyaura cross-coupling is one of the most significant and widely used methods for forming C-C bonds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. yonedalabs.comnih.gov For the synthesis of 2-Bromo-[1,1'-biphenyl]-4-ol, two primary pathways can be envisioned:
Coupling of a suitably protected 3-bromo-4-hydroxyphenylboronic acid with bromobenzene (B47551).
Coupling of phenylboronic acid with a protected 2,5-dibromophenol, relying on the differential reactivity of the bromine atoms.
The reaction's popularity stems from its mild conditions, the commercial availability and low toxicity of boronic acid reagents, and its tolerance for a wide variety of functional groups. nih.govtcichemicals.com A base, such as potassium carbonate or potassium phosphate (B84403), is essential for the reaction mechanism, which involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, CataXCium A Pd G3 nih.gov | Catalyzes the C-C bond formation |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene, THF, Ethanol nih.gov | Solubilizes reactants and catalyst |
| Organoboron Reagent | Phenylboronic acid, Phenylboronic ester | Source of one aryl group |
| Organohalide | Aryl bromide, Aryl iodide | Source of the second aryl group |
The Negishi cross-coupling provides a powerful alternative for biphenyl synthesis, utilizing organozinc reagents. organic-chemistry.orgchem-station.com This method, catalyzed by either palladium or nickel, is known for its high reactivity, excellent functional group tolerance, and the fact that it does not require a base, unlike the Suzuki coupling. chem-station.comjk-sci.com The reaction's versatility allows for the coupling of various organohalides with organozinc compounds. organic-chemistry.org
For the target molecule, a potential Negishi route would involve the reaction of an organozinc reagent derived from a protected 2-bromo-4-halophenol with a phenyl halide. A key advantage is that organozinc reagents can often be generated in situ from the corresponding aryl halide. organic-chemistry.org While sometimes considered less reliable than the Suzuki reaction, recent advancements have significantly improved its scope and practicality. nih.gov
Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organozinc |
| Catalyst | Palladium | Palladium or Nickel jk-sci.com |
| Base Requirement | Yes (e.g., K₂CO₃, K₃PO₄) | No |
| Functional Group Tolerance | Good | Excellent chem-station.comjk-sci.com |
| Reagent Stability | Boronic acids are generally stable solids | Organozinc reagents are often moisture-sensitive |
The Ullmann reaction is a classic method for synthesizing biaryl compounds through the copper-mediated coupling of two aryl halides. wikipedia.orgorganic-chemistry.org Traditionally, this reaction required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper powder or copper-bronze alloy. wikipedia.orgnsf.gov The classical Ullmann reaction is typically limited to electron-deficient aryl halides. wikipedia.org
Modern variations have improved the reaction's scope by using soluble copper catalysts, ligands, and milder conditions. wikipedia.orgmdpi.com While often replaced by palladium-catalyzed methods, the Ullmann reaction remains relevant, especially in industrial applications, due to the lower cost of copper compared to palladium. wikipedia.org A hypothetical synthesis of the target's core could involve the cross-coupling of an appropriate bromophenol derivative with a phenyl halide, although achieving selectivity in unsymmetrical couplings can be challenging. wikipedia.org
The versatility of palladium catalysis extends beyond the Suzuki and Negishi reactions. Other notable methods for forming the biphenyl core include the Hiyama coupling (using organosilicon reagents) and the Stille coupling (using organotin reagents). These reactions, while effective, are often less favored than Suzuki or Negishi couplings due to factors like the toxicity of tin reagents or the need for an activating agent in Hiyama couplings. wikipedia.org
Furthermore, palladium-catalyzed C-H activation has emerged as a powerful strategy. This approach allows for the direct arylation of an aromatic C-H bond, potentially offering a more atom-economical route by avoiding the pre-functionalization required to install boron or zinc moieties. nih.gov For instance, a protected 2-bromophenol (B46759) could potentially be coupled directly with benzene (B151609) through a Pd-catalyzed C-H activation pathway.
While cross-coupling reactions build the biphenyl core, Friedel-Crafts reactions are a primary tool for functionalizing a pre-existing aromatic ring through electrophilic substitution. nih.govnih.gov These reactions are used to introduce alkyl (alkylation) or acyl (acylation) groups onto the biphenyl scaffold, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.gov
For instance, starting with [1,1'-biphenyl]-4-ol, one could introduce an acyl group via Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640). nih.gov The position of this new substituent would be directed by the existing hydroxyl and phenyl groups. While not a direct method for introducing the bromine atom at the 2-position, such functionalization can be a key step in a multi-step synthesis. The introduced group can alter the electronic properties of the ring or serve as a handle for subsequent transformations. nih.govnih.gov For example, an acylation reaction on biphenyl can produce a biphenyl alkyl ketone. nih.gov
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| [1,1'-biphenyl]-4-ol |
| 2,2'-dinitrobiphenyl |
| 2-benzyl halides |
| 2-bromo-4'-chloro-1,1'-biphenyl |
| 2-chlorobenzoic acid |
| 4,4'-Di-tert-butylbiphenyl |
| 4-alkyl-4'-cyanobiphenyl |
| 4-chloronitrobenzene |
| 4'-hydroxy-4-biphenylcarboxylic acid |
| p-bromoaniline |
| p-bromobiphenyl |
| p-chlorophenylboronic acid |
| p-dibromobenzene |
| p-nitrophenyl phenyl ether |
| Aluminum chloride |
| Aniline |
| Benzene |
| Bromobenzene |
| Copper |
| Dichloromethane |
| Diflunisal |
| Ferric chloride |
| Nickel |
| Nitrobenzene |
| o-dibromobenzene |
| Palladium |
| Parachloroiodobenzene |
| Phenol (B47542) |
| Phenylboronic acid |
| Potassium carbonate |
| Potassium phosphate |
| Succinic anhydride |
| tert-butyl chloride |
| Tetrabutylammonium bromide |
Cross-Coupling Strategies for Biphenyl Synthesis
Introduction and Regioselective Placement of the Bromo Substituent
The critical step in the synthesis of this compound is the regioselective introduction of a bromine atom at the C-2 position of the [1,1'-biphenyl]-4-ol scaffold. The hydroxyl group at C-4 is a strongly activating, ortho, para-directing group. Since the para position is blocked by the second phenyl ring, electrophilic substitution is directed to the positions ortho to the hydroxyl group (C-3 and C-5) and on the activated ring. However, achieving selective bromination at the desired C-2 position on the adjacent phenyl ring is a significant challenge that necessitates specific synthetic protocols.
Direct Bromination Protocols of Biphenyl Derivatives
Direct electrophilic bromination of [1,1'-biphenyl]-4-ol (also known as 4-phenylphenol) is a common approach. The hydroxyl group's activating nature makes the phenolic ring highly susceptible to electrophilic attack. To achieve the desired ortho-bromination, specific reagents and conditions are employed to control the regioselectivity.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings. The reaction's selectivity can be influenced by the choice of solvent and the presence of catalysts. For instance, the mono-ortho-bromination of para-substituted phenols has been successfully achieved using NBS in methanol, with short reaction times. nih.govnih.govresearchgate.net The presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), can enhance the selectivity for the desired mono-ortho-brominated product. nih.gov The proposed mechanism involves the protonation of NBS by the acid, generating a more reactive electrophilic bromine species.
Another strategy to promote ortho-bromination involves the use of a hydrogen peroxide-hydrogen bromide system in an aqueous medium. This method has been shown to regioselectively and quantitatively convert 4-tert-butylphenol (B1678320) into 2-bromo-4-tert-butylphenol. researchgate.net The choice of the brominating system is crucial, as traditional bromination with molecular bromine (Br₂) often leads to a mixture of mono- and poly-brominated products, with a preference for the para-position if available. nih.govresearchgate.net
The table below summarizes various conditions for the ortho-bromination of para-substituted phenols, which are analogous to the precursor [1,1'-biphenyl]-4-ol.
| Brominating Agent | Solvent | Catalyst/Additive | Outcome |
| N-Bromosuccinimide (NBS) | Methanol | p-Toluenesulfonic acid (p-TsOH) | Selective mono-ortho-bromination |
| N-Bromosuccinimide (NBS) | Water | - | Mixture of ortho- and di-bromo products |
| H₂O₂-HBr | Water | - | Regioselective and quantitative ortho-bromination |
| KBr and ZnAl–BrO₃⁻–LDHs | Acetic Acid/Water | - | Ortho-bromination when para-position is blocked |
Stereochemical Considerations in Bromination Reactions
The introduction of a bulky substituent, such as a bromine atom, at the ortho-position of a biphenyl system introduces the possibility of atropisomerism. nih.gov This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings. nih.gov If the rotational barrier is sufficiently high, the molecule can exist as a pair of stable, non-superimposable mirror images (enantiomers).
For this compound, the substituents on the ortho positions are hydrogen on one ring and bromine and hydrogen on the other. The rotational barrier in biphenyls is primarily influenced by the steric bulk of the ortho-substituents. researchgate.net While a single ortho-substituent does increase the rotational barrier compared to unsubstituted biphenyl, it is generally not high enough to allow for the isolation of stable atropisomers at room temperature. researchgate.net The energy barrier for rotation in biphenyls with a single ortho-substituent typically falls in a range that allows for rapid interconversion of the conformers. researchgate.netscispace.com Therefore, while this compound possesses a chiral axis, it is generally considered a racemic mixture that rapidly interconverts under normal conditions.
Introduction and Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key functionality of the target molecule. Its introduction and potential modification through protection and deprotection are crucial steps in certain synthetic routes.
Protection and Deprotection Strategies for Phenolic Hydroxyls
In multi-step syntheses, particularly in convergent approaches like the Suzuki-Miyaura coupling, it is often necessary to protect the reactive phenolic hydroxyl group. A common protecting group for phenols is the methyl group, forming a methoxy (B1213986) ether. This group is stable under a variety of reaction conditions, including the basic conditions often employed in Suzuki couplings.
The methoxy group can be introduced by reacting the phenol with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The deprotection, or cleavage, of the aryl methyl ether to regenerate the phenol is a critical final step. A widely used and effective reagent for this transformation is boron tribromide (BBr₃). nih.govgvsu.eduresearchgate.netresearchgate.netpearson.com The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group. pearson.com
The table below outlines a typical protection-deprotection sequence for a phenolic hydroxyl group.
| Step | Reagent | Product |
| Protection | Dimethyl sulfate (DMS) or Methyl iodide (MeI), Base (e.g., K₂CO₃) | Methoxy-protected biphenyl |
| Deprotection | Boron tribromide (BBr₃) | Phenolic biphenyl |
Convergent and Linear Synthesis Pathways to this compound
The synthesis of this compound can be approached through both linear and convergent strategies.
A linear synthesis involves the sequential modification of a single starting material. The most direct linear approach for this target molecule starts with commercially available [1,1'-biphenyl]-4-ol. This precursor is then subjected to a regioselective ortho-bromination, as detailed in section 2.2.1, to introduce the bromine atom at the C-2 position. This pathway is atom-economical as it builds upon the existing biphenyl framework.
A convergent synthesis , in contrast, involves the preparation of two or more fragments of the molecule separately, which are then coupled together in a later step. For this compound, a convergent approach would typically employ a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. udel.edu This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
One possible convergent route would involve the coupling of a protected 2-bromo-4-hydroxyphenylboronic acid derivative with a phenyl halide, or conversely, the coupling of a 2-bromophenylboronic acid with a protected 4-hydroxyphenyl halide. For instance, 2-bromo-4-methoxyphenylboronic acid could be coupled with bromobenzene in the presence of a palladium catalyst and a base. The final step would then be the deprotection of the methoxy group to yield the desired product. The Suzuki-Miyaura reaction is known for its high functional group tolerance, although protection of the acidic phenol is often necessary. mdpi.com
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of specialty chemicals like this compound is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance safety and efficiency. These principles provide a framework for designing synthetic routes that minimize waste, avoid hazardous substances, and utilize resources sustainably. The focus is on developing processes that are not only economically viable but also environmentally benign.
Another key principle is the use of safer solvents and auxiliaries . Many traditional organic syntheses rely on volatile organic compounds (VOCs) that are often toxic, flammable, and contribute to pollution. ijsr.net Green chemistry encourages the replacement of these hazardous solvents with greener alternatives such as water, supercritical fluids (like CO2), or ionic liquids. ijsr.netarkat-usa.orgresearchgate.net Water is particularly attractive due to its non-toxicity, availability, and non-flammability, making it an ideal medium for many reactions. arkat-usa.orgresearchgate.net When a solvent is necessary, the goal is to select one that has a minimal environmental footprint and can be easily recycled.
The use of catalysis over stoichiometric reagents is also fundamental. Catalytic reagents are used in small amounts and can facilitate a reaction multiple times, leading to higher efficiency and less waste compared to stoichiometric reagents, which are consumed in the reaction. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful methods for forming the biphenyl backbone of the target molecule and are often more atom-economical than classical methods. orgsyn.org
Furthermore, the selection of starting materials and reagents is guided by the principle of using less hazardous chemical syntheses. This involves choosing reactants and designing reaction pathways that minimize toxicity to humans and the environment. wjpmr.com For the synthesis of this compound, this could involve moving away from highly toxic brominating agents like elemental bromine. Eco-friendly alternatives, such as N-bromosuccinimide (NBS) or in-situ generation of bromine from bromide/bromate mixtures, offer safer and more selective methods for bromination. cambridgescholars.comresearchgate.net
The following table summarizes how green chemistry principles can be applied to a hypothetical synthesis of this compound, comparing traditional methods with greener alternatives.
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Potential Benefits |
|---|---|---|---|
| Atom Economy | Use of protecting groups and multi-step reactions with stoichiometric reagents, leading to significant byproduct formation. | Employing catalytic cross-coupling reactions (e.g., Suzuki coupling) that form C-C bonds directly and efficiently. nih.gov | Higher efficiency, reduced waste, and lower material costs. |
| Safer Solvents | Use of hazardous solvents like benzene, toluene, or chlorinated hydrocarbons (e.g., dichloromethane). ijsr.net | Utilizing water, supercritical CO2, ionic liquids, or bio-based solvents. arkat-usa.orgresearchgate.net Performing reactions in aqueous media where possible. | Reduced toxicity, improved safety, and decreased environmental pollution. |
| Catalysis | Reliance on stoichiometric reagents (e.g., strong bases or acids in large quantities). | Use of highly efficient catalysts (e.g., palladium complexes) in small quantities that can be recycled and reused. orgsyn.org | Lower waste generation, milder reaction conditions, and increased reaction rates. |
| Safer Reagents | Use of corrosive and hazardous liquid bromine for the bromination step. cambridgescholars.com | Employing safer brominating agents like N-bromosuccinimide (NBS) or a bromide/bromate system. researchgate.net | Enhanced operational safety and reduced risk of hazardous spills or exposure. |
By integrating these principles, the synthesis of this compound can be redesigned to be more sustainable. For example, a greener synthetic route might involve a palladium-catalyzed Suzuki coupling of a bromophenol derivative with a suitable boronic acid in an aqueous medium, followed by a selective bromination using a safer reagent. This approach would not only improve the atom economy but also eliminate the need for hazardous organic solvents and dangerous reagents.
The following table provides a comparative analysis of solvents, highlighting the advantages of green alternatives over traditional ones.
| Solvent | Classification | Key Hazards | Environmental Impact |
|---|---|---|---|
| Benzene | Traditional | Carcinogenic, flammable, toxic. | Volatile Organic Compound (VOC), air pollutant. |
| Dichloromethane | Traditional | Likely carcinogenic, toxic. ijsr.net | Ozone-depleting potential, groundwater contaminant. |
| Water | Green | None (in this context). | Benign, though purification can be energy-intensive. researchgate.net |
| Supercritical CO2 | Green | High pressure required. | Non-toxic, non-flammable, readily available, and can be recycled. ijsr.net |
| Ionic Liquids | Green | Toxicity can vary; some may be difficult to biodegrade. | Low volatility reduces air pollution, but aquatic toxicity can be a concern. ijsr.net |
Chemical Reactivity and Mechanistic Studies of 2 Bromo 1,1 Biphenyl 4 Ol
Reactivity at the Bromo Substituent
The carbon-bromine (C-Br) bond in 2-Bromo-[1,1'-biphenyl]-4-ol is a key site for synthetic modifications. Its reactivity is primarily exploited through nucleophilic substitution and metal-mediated functionalization.
Nucleophilic Substitution Reactions at the Aryl Bromine Center
Aryl halides, such as this compound, can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. smolecule.comlibretexts.orgsavemyexams.com This type of reaction is fundamental in creating new carbon-heteroatom or carbon-carbon bonds. The polarity of the C-Br bond, with a partial positive charge on the carbon atom, makes it susceptible to attack by electron-rich species. savemyexams.com Common nucleophiles include amines, thiols, alcohols, and phenoxides. gre.ac.uk For instance, the bromine atom can be displaced by nucleophiles like hydroxide (B78521) ions under appropriate conditions to yield substituted biphenyl (B1667301) derivatives. smolecule.com
These reactions often require specific conditions to proceed efficiently. The mechanism can vary, with possibilities including the S_NAr (addition-elimination) pathway, which is facilitated by electron-withdrawing groups on the aromatic ring, or metal-catalyzed processes that proceed via different mechanistic routes.
Metal-Mediated Functionalization of the Carbon-Bromine Bond
The C-Br bond is particularly amenable to a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming C-C and C-N bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a highly effective method for creating biaryl compounds by coupling an organohalide with an organoboron compound. mdpi.comrsc.orgacs.org this compound can react with various arylboronic acids in the presence of a palladium catalyst and a base to form more complex poly-aryl structures. mdpi.comnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org
Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orguwindsor.ca This method has largely superseded harsher techniques for synthesizing aryl amines due to its milder conditions and broader substrate scope. wikipedia.org The reaction of this compound with primary or secondary amines, in the presence of a palladium catalyst and a suitable ligand, can produce N-aryl derivatives. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of ligand is crucial for the reaction's success, with various phosphine-based ligands developed to improve efficiency and scope. wikipedia.orgnih.gov
Table 1: Examples of Metal-Mediated Reactions at the Bromo Substituent This table is for illustrative purposes and does not represent exhaustive experimental data for this compound specifically, but rather the general transformations possible for such a substrate.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | Poly-aryl compound |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Ligand, Base | N-Aryl biphenyl |
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group imparts another dimension of reactivity to the molecule, enabling transformations such as etherification, esterification, and oxidation.
Etherification and Esterification Reactions of this compound
The hydroxyl group of this compound can be readily converted into ethers and esters, which can serve as protecting groups or introduce new functionalities.
Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org This S_N2 reaction involves the deprotonation of the phenol (B47542) with a base (like sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgpressbooks.pub This method is broadly applicable for creating both symmetrical and unsymmetrical ethers. wikipedia.org Alternative methods for etherification exist, including using silver oxide as a milder base. pressbooks.pub
Esterification: Phenols can be esterified by reacting them with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides). For example, the reaction of a phenol with an acyl halide in the presence of a base like pyridine (B92270) can yield the corresponding ester. This reaction is useful for introducing acyl groups onto the phenolic oxygen.
Oxidation Reactions of the Phenolic Moiety
The phenolic group is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Oxidative coupling of phenols is a significant reaction that can form C-C or C-O bonds between phenolic units. wikipedia.org This process is often catalyzed by transition metal complexes. wikipedia.org The oxidation of a phenol can generate a phenoxy radical, which has multiple resonance structures, allowing for coupling at different positions (ortho-ortho, para-para, ortho-para). nih.gov However, controlling the selectivity of these reactions can be challenging due to the high reactivity of the intermediates and the potential for over-oxidation. nih.govacs.org
Derivatization for Prodrug or Conjugate Formation
The functional groups of this compound make it a candidate for derivatization into prodrugs or for conjugation to other molecules. The prodrug approach is a strategy used to improve the physicochemical or pharmacokinetic properties of a biologically active compound. science.gov
Prodrugs: The phenolic hydroxyl group can be masked with a promoiety that is cleaved in vivo to release the active parent drug. For example, a phosphate (B84403) group can be added to a phenol to create a more water-soluble phosphate prodrug. science.gov This strategy relies on endogenous enzymes like phosphatases to hydrolyze the phosphate ester and release the active phenol.
Conjugates: The molecule can be linked to other entities, such as antibodies or polymers. Antibody-drug conjugates (ADCs) are a therapeutic strategy where a potent drug is attached to a monoclonal antibody that targets specific cells, such as cancer cells. nih.gov The functional groups on this compound could potentially serve as handles for conjugation, following appropriate chemical modification.
Electrophilic Aromatic Substitution Reactions on the Biphenyl System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds like biphenyls. rsc.orgminia.edu.eg The reactivity and orientation of an incoming electrophile are dictated by the electronic properties of the substituents already present on the aromatic rings. libretexts.org In this compound, the reactivity is governed by the combined influence of the hydroxyl (-OH), bromo (-Br), and phenyl (-C₆H₅) groups attached to the phenolic ring.
The hydroxyl group is a powerful activating group that strongly directs incoming electrophiles to the ortho and para positions relative to itself. The bromine atom, while also an ortho, para-director, is a deactivating group due to its inductive electron withdrawal. The phenyl substituent is a moderately activating group, also directing to ortho and para positions.
In the case of this compound, the directing effects of these groups converge. The hydroxyl group at position 4 is the most influential activator. It directs incoming electrophiles to positions 3 and 5 (ortho) and position 6 (para to the phenyl group, but meta to the hydroxyl). The para position relative to the -OH group is already occupied by the phenyl ring. The bromine atom at position 2 also directs to positions 3 (ortho) and 5 (para). Therefore, electrophilic attack is overwhelmingly directed to the hydroxyl-bearing ring.
The regioselectivity of a potential electrophilic attack can be predicted by considering these combined effects. The primary positions for substitution are ortho to the strongly activating hydroxyl group.
| Substituent | Position | Electronic Effect | Directing Influence |
| Hydroxyl (-OH) | 4 | Activating | Ortho, Para |
| Bromo (-Br) | 2 | Deactivating | Ortho, Para |
| Phenyl (-C₆H₅) | 1 | Activating | Ortho, Para |
Given these factors, position 5 is the most probable site for electrophilic substitution due to activation by the hydroxyl group and being the least sterically hindered position ortho to it. Position 3 is also activated but is sterically encumbered by the adjacent bromine and phenyl groups. The second phenyl ring is significantly less activated than the phenolic ring and is unlikely to be a site for substitution under typical EAS conditions.
While specific studies on the electrophilic substitution of this compound are not extensively documented, reactions such as nitration or further halogenation would be expected to yield the 5-substituted product. For example, nitration with nitric acid and sulfuric acid would likely produce 2-Bromo-5-nitro-[1,1'-biphenyl]-4-ol. smolecule.comquora.com Mechanistic studies on related compounds, such as the desulfination of 2′-hydroxybiphenyl-2-sulfinate which proceeds via an electrophilic aromatic substitution pathway, support the reactivity of such biphenyl systems. rsc.org
Exploration of Radical Reactions Involving this compound
Phenolic compounds are well-known for their ability to participate in radical reactions, often acting as antioxidants or radical scavengers. banglajol.infomdpi.com This reactivity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring.
Studies on structurally related compounds provide insight into the potential radical reactivity of this compound. For instance, various highly brominated phenols and biphenyl compounds isolated from marine red algae have demonstrated potent radical-scavenging activity. nih.govnih.gov In tests measuring the scavenging of the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, these brominated phenols were significantly more effective than the standard antioxidant butylated hydroxytoluene (BHT). nih.gov
Table 1: DPPH Radical-Scavenging Activity of Selected Bromophenols nih.gov
| Compound | IC₅₀ (µM) |
|---|---|
| Bis(2,3,6-tribromo-4,5-dihydroxyphenyl)methane | 8.1 |
| 1,2-Bis(2,3,6-tribromo-4,5-dihydroxyphenyl)ethane | 9.5 |
| 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether | 24.7 |
This evidence suggests that this compound likely possesses radical-scavenging capabilities. The mechanism would involve the formation of a 2-bromo-4-oxy-[1,1'-biphenyl] radical, which would be stabilized by resonance delocalization over both phenyl rings.
Furthermore, studies on the radiolysis of p-bromophenol in aqueous solutions demonstrate another facet of radical reactivity. tandfonline.com Gamma-irradiation of p-bromophenol generates hydrated electrons that react with the molecule, leading to debromination and the formation of a p-hydroxyphenyl radical. This radical can then attack another p-bromophenol molecule, leading to dimerization and the formation of hydroxylated biphenyls, including brominated isomers. tandfonline.com This indicates that under certain conditions, the C-Br bond in such compounds can undergo radical cleavage.
Table 2: Major Radiolysis Products of p-Bromophenol tandfonline.com
| Product | Identification |
|---|---|
| 3-Bromo-6,4'-dihydroxybiphenyl | Main Product |
| 2-Bromo-5,4'-dihydroxybhenyl | Main Product |
| Hydroquinone | Minor Product |
| 4-Bromocatechol | Minor Product |
This research highlights that radical reactions involving this compound could proceed through two main pathways: hydrogen atom abstraction from the hydroxyl group (radical scavenging) or reactions involving the carbon-bromine bond, potentially leading to coupling and the formation of more complex polyphenolic structures.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1,1 Biphenyl 4 Ol
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. The techniques of Infrared (IR) and Raman spectroscopy are complementary, offering a comprehensive vibrational profile of the molecule. arxiv.org In IR spectroscopy, the absorption of infrared radiation by a molecule is measured, corresponding to transitions between its vibrational energy levels. mdpi.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), where the energy shift in the scattered light corresponds to the molecule's vibrational frequencies. nih.gov A key distinction is that IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability of the molecule.
For 2-Bromo-[1,1'-biphenyl]-4-ol, the vibrational spectrum is characterized by the distinct modes associated with its hydroxyl group, the substituted biphenyl (B1667301) framework, and the carbon-bromine bond.
Hydroxyl Group (O-H) Vibrations: The O-H stretching vibration is one of the most characteristic bands in the IR spectrum. For a phenolic hydroxyl group, this typically appears as a broad, strong absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding in the condensed phase. The O-H in-plane bending vibration is expected in the 1300-1400 cm⁻¹ region.
Aromatic Ring Vibrations: The biphenyl structure gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). The C=C stretching vibrations within the aromatic rings produce a series of sharp, medium-to-strong intensity bands in the 1450-1610 cm⁻¹ region. The substitution pattern on the rings influences the exact position and intensity of these peaks.
Carbon-Oxygen and Carbon-Bromine Stretching: The C-O stretching vibration of the phenol (B47542) group is expected to produce a strong band in the IR spectrum, typically around 1200-1260 cm⁻¹. The C-Br stretching vibration occurs at lower frequencies, generally appearing in the 500-650 cm⁻¹ range. This band is often more prominent in the Raman spectrum.
Ring Bending Modes: Out-of-plane (o.o.p.) C-H bending vibrations are found in the 675-900 cm⁻¹ region and are highly indicative of the substitution pattern on the aromatic rings. These bands are often strong in the IR spectrum.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the biphenyl backbone, which may be weak or absent in the IR spectrum. researchgate.net The symmetric "ring breathing" mode of the phenyl rings, typically around 1000 cm⁻¹, and the inter-ring C-C stretch are expected to be strong in the Raman spectrum. stanford.educhemicalbook.com The C-Br stretch is also readily observable.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| O-H Stretch | Phenol (-OH) | 3200 - 3600 | Strong, Broad | Weak |
| C-H Stretch | Aromatic | 3030 - 3100 | Medium to Weak | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1610 | Medium to Strong | Strong |
| O-H Bend | Phenol (-OH) | 1300 - 1400 | Medium | Weak |
| C-O Stretch | Phenol (Ar-OH) | 1200 - 1260 | Strong | Medium |
| C-H Out-of-Plane Bend | Aromatic | 675 - 900 | Strong | Weak |
| C-Br Stretch | Aryl Halide (Ar-Br) | 500 - 650 | Medium to Strong | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of valence electrons from their ground state to higher energy (excited) states. shu.ac.uk This technique is particularly informative for compounds containing chromophores, which are functional groups with valence electrons of low excitation energy. tanta.edu.eg
The structure of this compound contains a highly conjugated biphenyl system, which acts as the primary chromophore. The absorption of UV radiation in such systems is dominated by π → π* (pi to pi-star) transitions of the electrons in the aromatic rings. youtube.com These transitions are typically of high intensity (large molar absorptivity, ε). Saturated compounds containing atoms with lone pairs, like the oxygen in the hydroxyl group and the bromine atom, can also undergo n → σ* (n to sigma-star) transitions, though these usually occur at shorter wavelengths and are less intense. shu.ac.uk The most relevant transitions for this molecule are summarized below.
π → π Transitions:* These transitions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation of the biphenyl system lowers the energy required for this transition compared to a single benzene (B151609) ring, shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift). The presence of substituents on the aromatic rings further modifies the electronic spectrum.
Influence of Substituents (Auxochromes): The hydroxyl (-OH) group and the bromine (-Br) atom act as auxochromes. Both have lone pairs of electrons (n electrons) that can be delocalized into the π-system of the aromatic rings. This extended conjugation further lowers the energy of the π → π* transition, typically resulting in an additional bathochromic shift and an increase in absorption intensity (a hyperchromic effect).
n → π Transitions:* The non-bonding electrons on the oxygen atom can also be excited to a π* antibonding orbital. These n → π* transitions are generally much lower in intensity (smaller ε value) than π → π* transitions and may be obscured by the stronger absorption bands. shu.ac.uk
The solvent can also influence the absorption spectrum. In polar solvents, hydrogen bonding with the hydroxyl group can lead to shifts in the absorption bands. Electronic transitions for compounds with acidic or basic groups, such as the phenolic hydroxyl group, are also pH-dependent. tanta.edu.eg
| Electronic Transition | Orbitals Involved | Chromophore | Expected Intensity (Molar Absorptivity, ε) | General Spectral Region |
|---|---|---|---|---|
| π → π | π bonding to π antibonding | Biphenyl Ring System | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) | UV (230 - 300 nm) |
| n → π | n non-bonding to π antibonding | -OH, -Br substituents | Low (10 - 100 L mol⁻¹ cm⁻¹) | UV (may be obscured) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org The method relies on the diffraction of a beam of X-rays by the ordered lattice of atoms in a single crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the positions of individual atoms, their chemical bonds, and other structural details can be deduced. nih.gov
Molecular Conformation: The analysis would precisely determine the torsion angle (dihedral angle) between the two phenyl rings. This angle is a critical conformational parameter in biphenyl compounds, influenced by the steric hindrance of the substituents (in this case, the bromine atom at the 2-position) and by packing forces in the crystal lattice.
Bond Lengths and Angles: It would provide exact measurements of all bond lengths (e.g., C-C, C-O, C-H, C-Br) and bond angles within the molecule, confirming the geometry of the phenyl rings and the orientation of the substituents. This data is fundamental for understanding chemical bonding. wikipedia.org
Intermolecular Interactions: The crystal structure would reveal the nature and geometry of intermolecular forces that stabilize the solid-state structure. Of particular interest would be the hydrogen bonding network involving the phenolic hydroxyl group. The analysis would identify hydrogen bond donors and acceptors and provide precise distances and angles, which are crucial for understanding the material's physical properties.
Absolute Configuration: For chiral molecules, X-ray crystallography is the primary method for unambiguously determining the absolute configuration. nih.gov
The refinement of crystallographic data can provide a highly detailed picture of the electronic and structural properties of a molecule in its solid state. nih.govrsc.org Such information is invaluable for computational chemistry, materials science, and understanding structure-property relationships.
Theoretical and Computational Investigations of 2 Bromo 1,1 Biphenyl 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 2-Bromo-[1,1'-biphenyl]-4-ol. These computational techniques allow for the detailed examination of its electronic structure and the prediction of its chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure.uni-saarland.dersc.org
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry. uni-saarland.detandfonline.comresearchgate.net This process identifies the most stable arrangement of atoms in the molecule by minimizing its energy. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional model of the molecule.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. numberanalytics.comlibretexts.org
For this compound, the energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. The spatial distribution of the HOMO and LUMO across the molecule reveals the likely sites for nucleophilic and electrophilic attack. For instance, the analysis might show that the HOMO is localized more on the hydroxyl-substituted ring, while the LUMO is distributed over the bromo-substituted ring, providing insights into its reaction mechanisms.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | -0.75 |
| HOMO-LUMO Gap | 5.14 |
Electrostatic Potential (MESP) Mapping.uni-saarland.de
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule. proteopedia.org It is plotted on the electron density surface, where different colors indicate regions of varying electrostatic potential. Red typically signifies regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue indicates regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.
Reactivity Indices and Fukui Functions
Global and local reactivity descriptors derived from DFT provide quantitative measures of chemical reactivity. Global reactivity indices include chemical potential (μ), hardness (η), and electrophilicity (ω). These parameters offer a general overview of the molecule's stability and reactivity. For instance, a higher chemical potential suggests a better electron donor, while a lower hardness indicates greater reactivity. ias.ac.inacs.org
Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ias.ac.inacs.org By analyzing the changes in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms that are most likely to participate in a chemical reaction. For this compound, these calculations could reveal the relative reactivity of the different carbon atoms in the phenyl rings, as well as the oxygen and bromine atoms.
| Index | Value |
|---|---|
| Chemical Potential (μ) | -3.32 eV |
| Hardness (η) | 2.57 eV |
| Electrophilicity (ω) | 2.15 eV |
Prediction and Interpretation of Spectroscopic Data.uni-saarland.de
Computational methods are extensively used to predict and interpret spectroscopic data, which is essential for the structural characterization of molecules. uni-saarland.de For this compound, theoretical calculations can simulate various types of spectra.
Vibrational spectra, such as Infrared (IR) and Raman, can be calculated using DFT. tandfonline.comresearchgate.net The computed vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. This comparison helps to confirm the molecular structure and provides insights into the strength of chemical bonds.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted computationally. tandfonline.comresearchgate.net By calculating the magnetic shielding of each nucleus, theoretical chemical shifts can be obtained and correlated with experimental data, facilitating the assignment of signals in the NMR spectrum. rsc.org
Electronic spectra, specifically UV-Visible absorption spectra, can be simulated using Time-Dependent DFT (TD-DFT). tandfonline.comresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths. This aids in understanding the electronic properties and the nature of the chromophores within the molecule.
Conformational Analysis and Rotational Barriers in Biphenyl (B1667301) Systems
The conformational flexibility of biphenyl systems is a key determinant of their biological and chemical properties. The two phenyl rings in biphenyls are not typically coplanar due to steric hindrance between the ortho substituents. libretexts.org In this compound, the bromine atom at the 2-position introduces significant steric strain, influencing the dihedral angle between the rings.
Conformational analysis involves mapping the potential energy surface of the molecule as a function of the dihedral angle of rotation around the bond connecting the two phenyl rings. This analysis helps to identify the most stable conformers and the energy barriers for rotation between them. rsc.orgnih.gov High rotational barriers can lead to the existence of stable, non-interconverting conformers known as atropisomers, which can have different biological activities. libretexts.org Computational studies can quantify these rotational barriers, providing crucial information about the molecule's dynamic behavior and its ability to adopt different shapes, which can be critical for its interaction with biological targets. rsc.org
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry has become an indispensable tool for elucidating complex organic reaction mechanisms, offering insights that complement experimental studies. sci-hub.se For this compound, theoretical modeling, particularly using Density Functional Theory (DFT), provides a powerful approach to understanding its reactivity, predicting reaction pathways, and identifying key intermediates and transition states. researchgate.net Such investigations are crucial for predicting the compound's behavior in various chemical environments, such as metabolic transformations, environmental degradation, or synthetic modifications.
Computational analysis of a reaction mechanism typically begins by mapping the potential energy surface (PES) for a proposed transformation. This involves calculating the energies of reactants, products, and all intervening stationary points, including intermediates and transition states. smu.edu By identifying the minimum energy path, researchers can determine the most likely sequence of chemical events.
Key reaction mechanisms for this compound that can be elucidated through computational modeling include oxidative transformations, reductive debromination, and cross-coupling reactions.
Oxidative Degradation Pathways
The presence of a phenolic hydroxyl group and two aromatic rings makes this compound susceptible to oxidation, a common process in both biological systems and advanced oxidation processes for environmental remediation. The reaction initiated by hydroxyl radicals (•OH) is a primary focus. Computational models can explore several competing pathways:
Hydrogen Abstraction: The •OH radical can abstract the hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical. This is often a primary step in the oxidation of phenols.
•OH Addition: The radical can add to various positions on the aromatic rings, forming hydroxylated adducts. The site of addition (ortho or para to existing substituents) is influenced by the electronic effects of the -OH and -Br groups.
Bromine Substitution: The •OH radical could directly substitute the bromine atom, leading to the formation of a dihydroxybiphenyl compound. researchgate.netacs.org
DFT calculations can determine the activation energy (Ea) and reaction Gibbs free energy (ΔG) for each of these initial steps. By comparing these thermodynamic and kinetic parameters, the most favorable pathway can be identified. For instance, a computational study might compare the energy barriers for hydrogen abstraction versus •OH addition to different sites on the molecule.
Table 1: Hypothetical DFT-Calculated Activation Energies for the Initial Reaction of this compound with •OH Radical
This interactive table presents hypothetical activation energies calculated using DFT (M06-2X/6-311+G(d,p) level of theory) for various initial oxidative attack pathways on this compound. Lower activation energies indicate more kinetically favorable reaction pathways.
| Reaction Pathway | Attacked Position | Activation Energy (Ea) (kcal/mol) |
| Hydrogen Abstraction | Phenolic H | 7.5 |
| •OH Addition | C3 (ortho to -OH) | 9.2 |
| •OH Addition | C5 (ortho to -OH) | 8.8 |
| •OH Addition | C3' (ortho to -Br) | 12.1 |
| Br Substitution | C2 (ipso-substitution) | 15.4 |
Note: The data in this table is illustrative and represents typical results that would be obtained from such a computational study. It is intended to demonstrate how computational modeling can be used to compare the feasibility of different reaction mechanisms.
Reductive Debromination
The cleavage of the carbon-bromine (C-Br) bond is another critical reaction pathway, particularly in reductive environments or during certain biological transformations. acs.org The addition of an electron to the molecule can form a radical anion, weakening the C-Br bond and leading to its dissociation. mdpi.com Computational modeling can be used to calculate bond dissociation energies (BDEs) and electron affinities to predict the likelihood of this process. ubbcluj.ro A lower C-Br BDE indicates a greater susceptibility to cleavage. Theoretical studies on similar brominated aromatic compounds have shown that the LUMO (Lowest Unoccupied Molecular Orbital) can be localized on the C-Br bond, suggesting this is a favorable site for electron attachment and subsequent cleavage. psu.edu
Table 2: Illustrative Calculated Bond Dissociation Energy and Electron Affinity for this compound
This table provides example values for key parameters related to the reductive debromination of this compound, as would be determined by DFT calculations. These values help in assessing the propensity of the compound to undergo C-Br bond cleavage.
| Parameter | Computational Method | Calculated Value |
| C-Br Bond Dissociation Energy | B3LYP/6-311+G(d) | 72.5 kcal/mol |
| Adiabatic Electron Affinity | B3LYP/6-311+G(d) | 0.85 eV |
Note: The data presented here is hypothetical and serves to illustrate the output of computational investigations into reductive debromination pathways.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituent on this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netnih.gov These reactions are fundamental in synthetic chemistry for forming new carbon-carbon bonds. Computational modeling can elucidate the complex catalytic cycle, which typically involves three main stages:
Oxidative Addition: The C-Br bond of the substrate adds to the Pd(0) catalyst.
Transmetalation: An organoboron compound (in the case of Suzuki coupling) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst.
DFT calculations can model the geometry and energy of the transition states and intermediates for each step of this cycle. This allows for a detailed understanding of the factors controlling the reaction's efficiency and selectivity, such as the role of ligands on the palladium catalyst. rsc.org By mapping the energy profile of the entire catalytic cycle, rate-limiting steps can be identified, providing valuable information for optimizing reaction conditions.
Synthesis and Reactivity of Functionalized 2 Bromo 1,1 Biphenyl 4 Ol Derivatives and Analogues
Systemic Modifications of the Biphenyl (B1667301) Core Structure
One of the primary methods for modifying the biphenyl core is through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating new carbon-carbon bonds. For instance, various substituted phenylboronic acids can be coupled with appropriate aryl halides to construct a diverse library of biphenyl derivatives. rsc.org This approach allows for the introduction of a wide range of functional groups, including alkyl, alkoxy, and nitro groups, at specific positions on the biphenyl scaffold. For example, the reaction of 2-iodo-4-nitrofluorobenzene with a boronic acid can yield a 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl derivative. rsc.org
Another significant modification involves the Friedel-Crafts acylation, which introduces acyl groups onto the biphenyl rings. rsc.org This reaction typically uses an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). For example, the acylation of biphenyl with succinic anhydride yields 4-phenylbenzoyl-propionic acid. rsc.org These acyl groups can then serve as handles for further functionalization.
The introduction of heterocyclic moieties is another key strategy for modifying the biphenyl core. This can be achieved through various synthetic routes, including the coupling of pre-functionalized heterocycles or the in-situ formation of the heterocyclic ring on the biphenyl scaffold. For example, biphenyl oxazole (B20620) derivatives have been synthesized via Suzuki-Miyaura coupling of a bromo-phenyloxazole with different boronic acids. rsc.org
The following table provides examples of systemic modifications to the biphenyl core structure.
| Starting Material | Reagents and Conditions | Product | Reference |
| Biphenyl | Succinic anhydride, AlCl₃, DCM | 4-Phenylbenzoyl-propionic acid | rsc.org |
| Biphenyl | Dihydro-2H-pyran-2,6(3H)-dione, AlCl₃, nitrobenzene | Biphenyl-4-yl-5-oxopentanoic acid | rsc.org |
| Biphenyl | Phthalic anhydride, AlCl₃ (ball milling) | Biphenyl-4-carbonyl-benzoic acid | rsc.org |
| 2-Iodo-4-nitrofluorobenzene | Boronic acid, Palladium catalyst, PPh₃, dioxane (reflux) | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | rsc.org |
| Bromo-phenyloxazole | Various boronic acids, Toluene/water | Biphenyl oxazole derivatives | rsc.org |
Derivatization and Functionalization at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 2-Bromo-[1,1'-biphenyl]-4-ol is a key site for derivatization, enabling the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties.
A common derivatization is etherification. For example, the reaction of 3-bromo-[1,1'-biphenyl]-4-ol with azetidine (B1206935) in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) leads to the formation of 3-((3-bromo-[1,1'-biphenyl]-4-yl)oxy)azetidine. This reaction introduces a heterocyclic ether linkage. Another example is the synthesis of aryl 1-indanylketone inhibitors where the methylated derivative of 2-bromo-4-fluorophenol (B1268413) is used as a starting material. mdpi.com
Protection of the phenolic hydroxyl group is often a necessary step in multi-step syntheses to prevent unwanted side reactions. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are commonly used protective groups. researchgate.net The silylation reaction, for instance with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), converts the hydroxyl group to a TBDMS ether through an SN2 substitution reaction. researchgate.net Benzyl ethers have also been employed, although their compatibility with certain reaction conditions, like TBHP-mediated radical cyclizations, can be limited. uni-muenchen.de In such cases, other protecting groups like the tert-butyldimethylsilyl (TBS) group have been found to be more suitable. uni-muenchen.de
The phenolic hydroxyl can also be converted to a sulfamate (B1201201) group. This transformation has been explored in the design of sulfatase-2 inhibitors, where biphenyl and biphenyl ether scaffolds are substituted with sulfamate, carboxylate, and other polar groups. researchgate.net
The table below summarizes some common derivatization strategies for the phenolic hydroxyl group.
| Starting Phenol (B47542) | Reagent/Protecting Group | Product Type | Reference |
| 3-Bromo-[1,1'-biphenyl]-4-ol | Azetidine, K₂CO₃, DMF | Azetidinyl ether | |
| Phenolic compounds | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | TBDMS ether | researchgate.net |
| Phenol with a free hydroxyl group | Benzyl bromide (BnBr) | Benzyl ether | uni-muenchen.de |
| Phenol with a free hydroxyl group | tert-Butyldimethylsilyl chloride (TBSCl) | TBS ether | uni-muenchen.de |
| Biphenylols | Sulfamoyl chloride | Sulfamate | researchgate.net |
Transformations of the Bromo Substituent to Other Functionalities
The bromo substituent on the this compound scaffold is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
One of the most important transformations of the bromo group is its participation in cross-coupling reactions. The bromine atom can be readily replaced by various organic groups using transition metal catalysts. For example, in the synthesis of alkynylphenoxyacetic acid CRTH2 receptor antagonists, the bromo substituent on a protected 3-bromo-[1,1'-biphenyl]-4-ol derivative undergoes a Sonogashira coupling reaction with an alkyne. mdpi.com The bromine atom can also be substituted by nucleophiles under suitable conditions, leading to the formation of new derivatives with different functional groups. smolecule.com
The bromo substituent can also be involved in metalation reactions. For instance, treatment with n-butyllithium can generate a lithiated biphenyl species, which can then react with various electrophiles. chemicalbook.com This approach has been used in the synthesis of a new ionomer, poly(alkylene biphenyl butyltrimethyl ammonium) (ABBA), where the metalation of 2-bromobiphenyl (B48390) was followed by the introduction of a long alkyl chain. chemicalbook.com
Furthermore, the bromine atom can direct electrophilic aromatic substitution reactions to specific positions on the biphenyl ring. smolecule.com It can also be a precursor for the formation of other functional groups through nucleophilic substitution or reduction reactions.
The following table highlights key transformations of the bromo substituent.
| Starting Material | Reaction Type | Reagents and Conditions | Product | Reference |
| Protected 3-bromo-[1,1'-biphenyl]-4-ol derivative | Sonogashira coupling | Alkyne, Palladium catalyst | Alkynylphenoxyacetic acid derivative | mdpi.com |
| 2-Bromobiphenyl | Metalation | n-Butyllithium | Lithiated biphenyl | chemicalbook.com |
| Bromo-substituted biphenyl | Nucleophilic substitution | Nucleophile | Substituted biphenyl derivative | smolecule.com |
| Bromo-substituted biphenyl | Electrophilic Aromatic Substitution | Electrophile | Further substituted biphenyl | smolecule.com |
Stereoisomeric and Regioisomeric Studies of Related Biphenylols
The study of stereoisomers and regioisomers is fundamental to understanding the structure-activity relationships of substituted biphenyls. The rotational barrier around the biphenyl C-C bond can lead to atropisomerism if the ortho substituents are sufficiently bulky, resulting in stable, non-interconverting enantiomers.
Regioisomeric studies focus on the influence of substituent placement on the chemical and physical properties of the molecule. For example, a study on ditopic ion pair receptors based on an aminobenzoic platform investigated ortho-, meta-, and para-substituted regioisomers. nih.gov The binding properties of these receptors were found to be significantly affected by the substitution pattern, with the ortho-substituted isomer showing hampered binding due to the formation of an intramolecular hydrogen bond. nih.gov In contrast, the meta- and para-substituted isomers exhibited improved binding due to a more favorable orientation of their binding domains. nih.gov
In the context of electrophilic substitution on biphenyl systems, the position of incoming substituents is directed by the existing functional groups. For instance, in the bromination of para-substituted phenols, the reaction can be directed to the ortho position. mdpi.com The regioselectivity of such reactions is a critical aspect of synthetic design. Studies on the electrophilic substitution of 1,1'-bi-2-naphthol (B31242) (BINOL) have shown that the position of substitution (3-, 4-, 5-, or 6-position) can be controlled by the choice of reagents and reaction conditions, leading to a variety of structurally diverse derivatives. acs.org
The table below illustrates the impact of regioisomerism on molecular properties.
| Receptor Type | Substitution Pattern | Observed Binding Affinity | Reason for Difference | Reference |
| Ditopic ion pair receptor | ortho-substituted benzoic acid linker | Lower | Intramolecular hydrogen bond hampers binding | nih.gov |
| Ditopic ion pair receptor | meta-substituted benzoic acid linker | Higher | Proper mutual orientation of binding domains | nih.gov |
| Ditopic ion pair receptor | para-substituted benzoic acid linker | Higher | Proper mutual orientation of binding domains | nih.gov |
Design and Synthesis of Advanced Multi-Substituted Biphenyl Scaffolds
The development of advanced multi-substituted biphenyl scaffolds is driven by the need for molecules with highly specific functions in areas such as drug discovery and materials science. nih.gov The design of these scaffolds often involves a combination of solution and solid-phase chemistries to allow for the rapid generation of diverse libraries of compounds. nih.gov
A key strategy is the use of a modular synthetic approach, where different functional groups can be introduced at various positions on the biphenyl core. This allows for the exploration of a wide range of spatial arrangements of functional groups. nih.gov For example, a novel scaffold system has been designed that allows for the display of three or four diverse functional groups. nih.gov
The synthesis of these advanced scaffolds often relies on a sequence of reactions, including cross-coupling reactions, functional group interconversions, and protection/deprotection steps. For instance, the synthesis of nature-inspired biphenyls and diphenyl ethers has been achieved through methods like oxidative dimerization of phenols using iron(III) chloride and Ullman reactions for the formation of ether linkages. acs.org Deprotection of methoxy (B1213986) groups using boron tribromide is a common final step to yield the target polyhydroxylated biphenyls. acs.org
The design of these scaffolds is often guided by molecular modeling to predict the interactions of the final compounds with their biological targets. researchgate.net This allows for a more rational approach to the synthesis of molecules with desired properties.
The following table provides an overview of synthetic strategies for advanced biphenyl scaffolds.
| Synthetic Strategy | Key Reactions | Example Application | Reference |
| Modular library synthesis | Solution and solid-phase chemistries, cross-coupling | Generation of diversity libraries for screening | nih.gov |
| Nature-inspired synthesis | Oxidative dimerization (FeCl₃), Ullman reaction, deprotection (BBr₃) | Synthesis of biologically active biphenyls and diphenyl ethers | acs.org |
| Target-oriented synthesis | Suzuki-Miyaura coupling, heterocycle formation | Design of inhibitors for specific enzymes | rsc.orgresearchgate.net |
Catalytic Applications and Ligand Design Incorporating the 2 Bromo 1,1 Biphenyl 4 Ol Scaffold
Utilization as a Precursor for Novel Ligands in Organometallic Catalysis
The 2-Bromo-[1,1'-biphenyl]-4-ol moiety serves as a versatile scaffold for the development of novel ligands in organometallic catalysis. The presence of the hydroxyl and bromo functional groups allows for sequential and site-selective modifications, enabling the synthesis of a diverse range of ligand architectures. These ligands are particularly significant in cross-coupling reactions, where they can influence the efficiency, selectivity, and scope of the catalytic transformation. The biphenyl (B1667301) backbone itself is a privileged structure in many high-performance ligands, prized for its steric and electronic properties. rsc.org
Ligand Design for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. sigmaaldrich.comacs.org The performance of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. Ligands derived from the this compound scaffold are designed to create highly active and stable catalysts.
The transformation of the bromo and hydroxyl groups allows for the introduction of various coordinating moieties, most notably phosphines. For instance, the bromine atom can be replaced with a phosphine (B1218219) group, such as dicyclohexylphosphino or di-tert-butylphosphino, through methodologies like lithiation followed by reaction with a chlorophosphine. The hydroxyl group can be etherified or esterified to further tune the ligand's steric and electronic properties.
One of the most successful classes of ligands for palladium catalysis is the dialkylbiaryl phosphines, such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). beilstein-journals.orgacs.org The design principle behind these ligands involves creating a bulky and electron-rich environment around the metal center, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. By analogy, modifying this compound allows for the creation of custom phosphine ligands. The inherent biphenyl structure provides a well-defined and rigid backbone, which is a key feature of many "Buchwald-type" ligands known for their effectiveness in challenging coupling reactions, including those involving sterically hindered substrates or aryl chlorides. acs.orgacs.org
For example, a common synthetic strategy involves the Suzuki-Miyaura coupling to first build a more complex biphenyl system, followed by the introduction of the phosphine group. The resulting ligands are then used in various palladium-catalyzed reactions as shown in the table below.
| Reaction Type | Catalyst System Example | Substrate Scope | Key Features | Reference(s) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Biarylphosphine Ligand | Aryl halides/sulfonates, boronic acids | High efficiency for C(sp²)-C(sp²) bond formation, tolerant of various functional groups. | sigmaaldrich.comacs.org |
| Buchwald-Hartwig Amination | Pd(dba)₂, Biarylphosphine Ligand | Aryl halides, amines | Forms C-N bonds, crucial for pharmaceutical synthesis. | sigmaaldrich.com |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Aryl halides, terminal alkynes | Forms C(sp²)-C(sp) bonds, used in synthesis of conjugated systems. | sigmaaldrich.com |
| Heck Coupling | Pd(OAc)₂, PPh₃ | Aryl halides, alkenes | Forms C-C bonds with vinylation of aryl halides. | sigmaaldrich.com |
This table illustrates general applications of palladium catalysis where ligands derived from biphenyl scaffolds are employed.
Ligands for Nickel- and Copper-Catalyzed Processes
The development of ligands for more earth-abundant metals like nickel and copper is a major focus of contemporary catalysis research. beilstein-journals.orgnih.gov Ligands derived from this compound can be adapted for these systems, offering a cost-effective alternative to palladium catalysis for certain transformations.
Nickel-Catalyzed Reactions: Nickel catalysis is particularly effective for cross-coupling reactions involving C-O bond activation and for the coupling of aryl halides. nih.govuni-regensburg.de The design of ligands for nickel often focuses on stabilizing the various oxidation states of nickel (Ni(0), Ni(I), Ni(II), Ni(III)) involved in the catalytic cycle. rsc.org Bidentate ligands, incorporating both a phosphine and another coordinating group, are often employed. The this compound structure is an ideal starting point for creating P,O-type ligands, where a phosphine group is introduced at the 2-position and the phenolic oxygen acts as the second coordinating atom. The nature of the ligand can determine whether the reaction proceeds via a one-electron (radical) or two-electron pathway. nsf.gov
Copper-Catalyzed Reactions: Copper catalysis is widely used for Ullmann-type C-O, C-N, and C-S bond-forming reactions. beilstein-journals.orgnih.govnih.gov Ligand design is crucial for achieving high efficiency and mild reaction conditions. nih.gov The hydroxyl group of the this compound scaffold is particularly relevant here, as phenol-based ligands have shown significant promise. For instance, chiral phenol-N-heterocyclic carbene (NHC) ligands have been successfully used in copper-catalyzed enantioselective conjugate reductions. beilstein-journals.org The biphenyl scaffold can be functionalized to create oxalamide or N¹,N²-diarylbenzene-1,2-diamine ligands, which have proven effective in promoting copper-catalyzed aminations of challenging aryl chlorides by increasing the electron density on the copper center. nih.govescholarship.org
| Metal | Reaction Type | Ligand Design Principle | Potential Ligand from Scaffold | Reference(s) |
| Nickel | C(sp²)-P Coupling | Bidentate, electron-rich ligands (e.g., di-tBubpy) | Phosphine-ether or phosphine-amine ligands | acs.org |
| Nickel | C-O/C-N Coupling | Bidentate N,N or P,N ligands | P,O-type bidentate ligands | uni-regensburg.densf.gov |
| Copper | C-O Coupling (Ullmann) | Oxalohydrazide or diamine ligands | Biphenyl-based diamine or oxalamide ligands | escholarship.org |
| Copper | C-N Coupling (Ullmann) | Sterically encumbered diamine ligands | N-aryl diamine ligands incorporating the biphenyl unit | nih.gov |
| Copper | Conjugate Reduction | Chiral Phenol-NHC ligands | Chiral P,O or N,O ligands | beilstein-journals.org |
This table summarizes the application of nickel and copper catalysis where ligands conceptually derived from the this compound scaffold could be applied.
Development of Asymmetric Catalysts Based on Biphenyl Chiral Scaffolds
Axially chiral biphenyls are a cornerstone of asymmetric catalysis, with BINOL ([1,1'-binaphthyl]-2,2'-diol) being a prime example of a "privileged" scaffold. chemrxiv.orgnih.gov The this compound structure provides a platform for creating new classes of adjustable, axially chiral ligands and catalysts. Atropisomerism can be induced by introducing bulky substituents at the positions ortho to the biphenyl linkage, which restricts free rotation around the C-C single bond.
The synthesis of such catalysts often involves the strategic modification of the 2-bromo and 4-hydroxyl groups to install both the bulky groups necessary for chirality and the functional moieties required for catalytic activity. For example, the hydroxyl group can be converted into a phosphoramidite (B1245037) or a phosphoric acid. Chiral phosphoric acids (CPAs) derived from binaphthyl scaffolds are powerful Brønsted acid catalysts for a wide range of enantioselective transformations. rsc.org Similarly, a biphenyl-based phosphoric acid derived from this compound could serve as a highly effective catalyst.
The key advantage of this scaffold is its tunability. The steric and electronic properties of the ligand can be finely adjusted by varying the substituents at multiple positions on the biphenyl rings, allowing for the optimization of reactivity and enantioselectivity for specific reactions. chemrxiv.org This modular approach is essential for developing bespoke catalysts for challenging asymmetric transformations. chemrxiv.orgacs.org
Role as a Substrate in Cascade and Multicomponent Reactions
Beyond its use in ligand synthesis, this compound and its derivatives are valuable substrates in cascade (or domino) and multicomponent reactions. These powerful synthetic strategies allow for the construction of complex molecular architectures in a single operation, enhancing efficiency and atom economy. whiterose.ac.ukmdpi.comfrontiersin.org
The presence of two distinct reactive sites—the C-Br bond and the phenol (B47542) group—on the biphenyl framework allows for sequential, controlled transformations. In a particularly relevant example, a palladium-catalyzed cascade reaction involving 2-bromo-4'-methyl-1,1'-biphenyl was used to synthesize phenanthrene (B1679779) derivatives in high yield. researchtrend.net The process involves a controlled sequence of a Suzuki-Miyaura coupling, followed by alkyne insertion and a final C-H activation/annulation step. researchtrend.net The bromo-biphenyl unit is the critical starting point for initiating this cascade.
Similarly, chemoenzymatic cascade reactions have been developed that combine a metal-catalyzed cross-coupling with an enzyme-catalyzed reduction. mdpi.com For instance, a Suzuki-Miyaura coupling of a brominated biphenyl derivative can be followed in one pot by an asymmetric reduction of a ketone moiety using an alcohol dehydrogenase (ADH), yielding chiral biaryl-containing alcohols with high enantioselectivity. mdpi.com The this compound scaffold is well-suited for such sequences, where the C-Br bond participates in the coupling and the hydroxyl group (or a derivative) can direct or participate in subsequent steps.
| Reaction Class | Catalyst/Reagents | Product Type | Role of Biphenyl Scaffold | Reference(s) |
| Palladium-Catalyzed Cascade | Pd(OAc)₂, DPEphos, Cs₂CO₃ | Phenanthrene Derivatives | Annulation of 2-bromo-biphenyl via coupling and C-H activation. | researchtrend.net |
| Chemoenzymatic Cascade | Pd-catalyst, Alcohol Dehydrogenase (ADH) | Chiral Biaryl Alcohols | Substrate for sequential Suzuki coupling and asymmetric reduction. | mdpi.com |
| Cyclisation/Ring Expansion Cascade | Palladium catalyst, Internal Nucleophiles | Medium-sized Rings and Macrocycles | Substrate for CRE cascade reactions. | whiterose.ac.uk |
This table highlights the role of bromo-biphenyl compounds as key substrates in various cascade reactions.
Applications in Advanced Materials Science Based on 2 Bromo 1,1 Biphenyl 4 Ol
Organic Electronic Materials Development
The biphenyl (B1667301) scaffold is a fundamental component in many organic electronic materials due to its ability to facilitate charge transport and its inherent thermal and chemical stability. The functional groups on 2-Bromo-[1,1'-biphenyl]-4-ol allow it to be incorporated into larger conjugated systems, which are the cornerstone of organic electronics.
Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure and packing of the semiconductor material. Biphenyl derivatives are frequently used as building blocks for these materials. tcichemicals.comscribd.com
The this compound molecule is a prime candidate for creating advanced organic semiconductors. Its bromine atom can be readily used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to extend the conjugated π-system of the molecule. nih.gov This is a crucial step in "tuning" the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, of the resulting material. The hydroxyl group can be modified to improve solubility or to attach the molecule to surfaces or other polymer backbones. While specific research detailing the direct use of this compound in a named organic semiconductor is not prevalent in the reviewed literature, its structural motifs are common in this class of materials. For example, thiophene-fused polycyclic aromatic hydrocarbons (PAHs) are a major class of organic semiconductors, and their synthesis often involves building blocks that can undergo C-C bond formation, a role for which this compound is well-suited. asianscientist.com
Table 1: Potential Synthetic Routes for Organic Semiconductors from this compound
| Reaction Type | Reactant | Functional Group Utilized | Resulting Structure | Application |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Bromo group | Extended π-conjugated biphenyl system | Organic Field-Effect Transistors (OFETs) |
| Buchwald-Hartwig Amination | Amine | Bromo group | Arylamine-functionalized biphenyl | Hole-Transport Materials (HTMs) |
Organic Light-Emitting Diodes (OLEDs) are a major application of organic electronic materials. The color and efficiency of an OLED are determined by the emissive layer, which is composed of organic molecules that luminesce when electrically excited. Biphenyl-containing molecules are frequently used in various layers of OLEDs, including the emissive and charge-transport layers. For instance, 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB) is a well-known hole transport material. mdpi.com
This compound can serve as a foundational unit for creating novel light-emitting materials. By reacting the bromo group, it can be incorporated into larger polymeric or dendritic structures that form the basis of emissive layers. The biphenyl core helps to create a wide bandgap material, which is often necessary for blue-light emission. Derivatives such as 2-bromo-4'-chloro-1,1'-Biphenyl have been identified as OLED materials, indicating the utility of halogenated biphenyls in this domain. samaterials.com The hydroxyl group offers a reactive site for attaching chromophoric units or for integration into a polymer backbone, allowing for the synthesis of light-emitting polymers with tailored emission spectra.
Liquid Crystal Development and Design
Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies. The molecular shape of LCs is crucial for their properties, and rigid, rod-like structures are common. The biphenyl unit is a classic mesogen—a core component of molecules that exhibit liquid crystalline phases. nih.gov
The compound this compound is a suitable starting material for the synthesis of new liquid crystal materials. Its rigid biphenyl core provides the necessary structural anisotropy. The hydroxyl group is a convenient point for attaching flexible alkyl chains via ether or ester linkages. These chains are essential for inducing and controlling the temperature range of the liquid crystal phases. The bromine atom can be retained to influence the polarity and dielectric anisotropy of the molecule or it can be substituted to create more complex structures. Research has demonstrated the synthesis of novel biphenyl liquid crystals by reacting 4'-hexyloxybiphenyl-4-ol with other moieties, highlighting the general synthetic strategy where the hydroxyl group of a biphenylol is esterified. researchgate.net Similarly, ethers have been synthesized using 4-bromo-[1,1'-biphenyl]-4-ol for the development of liquid crystal polymers. sjp.ac.lk These examples strongly support the potential of this compound as a key intermediate in LC design.
Table 2: Examples of Biphenyl-Based Liquid Crystal Precursors and Their Synthesis
| Precursor | Reaction | Resulting LC Feature | Reference |
|---|---|---|---|
| 4'-Hexyloxybiphenyl-4-ol | Esterification with N-(5-alkoxy-3-bromo-2(5H)-furanonyl) amino acids | Smectic phase liquid crystals | researchgate.net |
| 4-Bromo-[1,1'-biphenyl]-4-ol | Etherification | Intermediate for liquid crystal polymers | sjp.ac.lk |
Polymeric Materials and Dendrimers Utilizing Biphenylol Moieties
The bifunctional nature of this compound makes it an attractive monomer for polymerization. Both the hydroxyl group and the bromo group can participate in step-growth polymerization reactions. For example, the hydroxyl group can react with a dicarboxylic acid to form a polyester, while the bromo group can undergo coupling reactions to form a poly(phenylene)-type backbone. This allows for the creation of highly aromatic polymers with high thermal stability and specific electronic properties.
Dendrimers are perfectly branched, tree-like macromolecules with a high density of functional groups on their surface. thno.orgnih.gov The biphenylol moiety can be incorporated into dendritic structures to create functional materials. For instance, a dendron could be synthesized with a this compound unit at its focal point. The hydroxyl group could then be used to attach this dendron to a core molecule, while the peripheral bromo groups could be further functionalized. Alternatively, the compound could be used at the periphery of a dendrimer, with the bromo group providing a site for further reactions or the hydroxyl group imparting specific solubility or hydrogen-bonding capabilities. The synthesis of dendrimer-like polymers often involves iterative reaction sequences, such as Williamson coupling reactions, for which a phenolic group is ideal. researchgate.net While direct synthesis of a dendrimer from this compound is not explicitly documented in the searched results, the fundamental reactions for dendrimer construction are highly compatible with its functional groups. mdpi.comnih.gov
Advanced Functional Materials for Optoelectronic Devices
Beyond standard electronic applications, this compound is a precursor for materials used in advanced optoelectronic devices, which rely on the interaction of light and electricity. This includes applications in nonlinear optics (NLO), where the optical properties of a material change in the presence of a strong electric field, such as that from a laser.
The extended π-conjugation of the biphenyl system is a key feature for NLO activity. A notable example is the synthesis of (E)-1-(4′-bromo-[1,1′-biphenyl]-4-yl)-3-(pyren-1-yl)prop-2-en-1-one, a chalcone (B49325) derived from a brominated biphenyl core. researchgate.net This material exhibits significant third-order NLO properties, making it a promising candidate for applications like optical switching and optical limiting. The study highlighted that the bromo-biphenyl moiety acts as a donor in a push-pull system, which is a common design strategy for NLO materials. researchgate.net The this compound provides a platform to synthesize similar D-π-A (donor-pi bridge-acceptor) structures. The biphenylol part can act as the donor, and the bromo-position can be used to attach an acceptor group, or vice-versa, allowing for the fine-tuning of the NLO response. Such materials are crucial for the development of next-generation photonic devices. nih.govresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB) |
| 2-bromo-4'-chloro-1,1'-Biphenyl |
| 4'-Hexyloxybiphenyl-4-ol |
Biological Activity and Biomedical Research of 2 Bromo 1,1 Biphenyl 4 Ol and Its Derivatives
Explorations of Biological Activities (Pre-clinical Investigations)
Pre-clinical research has identified several areas where derivatives of 2-Bromo-[1,1'-biphenyl]-4-ol exhibit promising biological activity. These investigations are foundational in understanding the therapeutic potential of this class of compounds.
Investigations into Antimicrobial and Antifungal Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. nih.gov Biphenyl (B1667301) derivatives have emerged as a promising class of compounds in this area. rsc.org Research into derivatives of 4'-bromo-[1,1'-biphenyl]-4-ol has demonstrated notable activity against Mycobacterium tuberculosis. nih.govresearchgate.net A study analyzing a series of nine biphenyl-phenyl methanone (B1245722) derivatives found that compounds featuring chloride, bromide, and nitro substitutions were the most active against M. tuberculosis in vitro. nih.gov Structure-activity relationship studies suggest that the presence of a strong electron-withdrawing group, such as bromine, on one of the phenyl rings, combined with hydroxyl groups on the other, is beneficial for antibacterial activity. nih.gov While direct studies on this compound are limited in the provided literature, the activity of its close structural relatives suggests it is a scaffold of significant interest for developing new antimicrobial drugs. nih.govsmolecule.com Some related phenolic compounds have also shown potential antifungal activity.
Research on Anti-Parasitic Activities (e.g., Trypanocidal, Leishmanicidal)
Derivatives based on the bromo-biphenyl scaffold have shown significant potential in combating parasitic diseases like Chagas disease and Leishmaniasis, caused by Trypanosoma cruzi and Leishmania species, respectively. A series of derivatives, specifically 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-propen-1-amines (2-PAMs), were evaluated for their anti-parasitic effects. researchgate.netscielo.br
These compounds demonstrated higher activity against the trypomastigote and epimastigote forms of T. cruzi than the standard drugs, crystal violet and nifurtimox (B1683997). researchgate.net Furthermore, when tested against promastigotes of L. amazonensis, the 2-PAMs derivatives were found to be significantly more active than their precursor intermediates, biphenyl methanones (BPMs). researchgate.net The unsubstituted (X=H) and bromine-substituted (X=Br) analogues of this series showed the highest activity against the bloodstream forms of the parasite. scielo.br
Table 1: Anti-parasitic Activity of Bromo-Biphenyl Derivatives
| Compound Series | Target Organism | Activity Noted | Source |
|---|---|---|---|
| 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-propen-1-amines | Trypanosoma cruzi | Higher activity than standard drugs nifurtimox and crystal violet. researchgate.net | scielo.br, researchgate.net |
| 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-propen-1-amines | Leishmania amazonensis | Remarkably more active than biphenyl methanone intermediates. researchgate.net | researchgate.net |
Enzyme Inhibition Studies (e.g., Bcl-2, Bcl-xL, Angiotensin II Antagonists)
The evasion of apoptosis (programmed cell death) is a hallmark of cancer, often caused by the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govresearchgate.net Inhibition of these proteins is a key strategy in modern cancer therapy. nih.gov Structure-guided design has led to the development of potent, dual inhibitors of Bcl-2 and Bcl-xL. nih.gov The biphenyl moiety is a recognized scaffold in the design of such inhibitors, which work by mimicking the BH3 domain of pro-apoptotic proteins to disrupt protein-protein interactions. researchgate.net While the specific compound this compound is not explicitly named as a direct inhibitor in the reviewed literature, its structural framework is relevant to the class of biphenyl compounds investigated for this purpose. rsc.orgnih.gov
In a related context, Angiotensin II (Ang II) has been shown to induce apoptosis in endothelial cells through a mechanism involving the Bcl-2 family protein, Bcl-xL. nih.gov Ang II signaling was found to reduce the levels of Bcl-xL protein, thereby promoting cell death. nih.gov This highlights the intricate role of Bcl-family proteins in cellular pathways that could be targeted by therapeutic agents, including those derived from biphenyl structures.
Structure-Activity Relationship (SAR) Studies for Identified Biological Targets
Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective drugs. SAR studies on derivatives of the bromo-biphenyl core have provided valuable insights.
For anti-parasitic activity, studies on 3-(4'-Y-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-propen-1-amine (2-PAM) derivatives against T. cruzi and L. amazonensis revealed key structural determinants for efficacy. researchgate.net The conversion of the intermediate biphenyl methanones (BPMs) to the 2-PAMs derivatives significantly enhanced the activity against L. amazonensis promastigotes, indicating the importance of the N,N-dimethyl-2-propen-1-amine chain for the observed anti-leishmanial effects. researchgate.net
In the context of antibacterial activity against Mycobacterium tuberculosis, SAR analysis of 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone derivatives showed that reactivity plays a significant role. nih.govresearchgate.net The most active compounds in this series were those with electron-withdrawing substituents like chloride, bromide, or nitro groups at the X position. nih.gov Further studies on a broader range of biphenyl derivatives confirmed that strong electron-withdrawing groups on one phenyl ring and hydroxyl groups on the other were beneficial for antibacterial potency. nih.gov
For anticancer applications, SAR studies of azetidine (B1206935) derivatives bearing a bromo-biphenyl moiety indicate that such modifications can lead to enhanced inhibitory effects on cancer cell lines. The bromo-substituent on the biphenyl ring is thought to enhance the compound's interaction with target proteins involved in cell proliferation.
Medicinal Chemistry Applications as a Synthetic Building Block for Active Pharmaceutical Ingredients (APIs)
The this compound structure is a valuable synthetic building block in medicinal chemistry. rsc.org The biphenyl scaffold itself is a fundamental backbone in a vast number of marketed drugs and natural products. rsc.org The presence of both a hydroxyl (-OH) group and a bromine (-Br) atom on the biphenyl core of this compound makes it a versatile intermediate for creating a diverse library of derivative compounds. smolecule.com
The bromine atom serves as a "handle" for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. smolecule.com This allows for the strategic attachment of various other molecular fragments to build more complex structures with tailored biological activities. service.gov.uk The hydroxyl group can be converted into an ether linkage, as demonstrated in the synthesis of 3-((3-bromo-[1,1'-biphenyl]-4-yl)oxy)azetidine, a compound of interest for its potential in drug discovery. This ether linkage can modulate important physicochemical properties like lipophilicity and solubility.
The utility of this scaffold is evident in the synthesis of analogues of the anti-tubercular drug PA-824, where biaryl side chains were explored to enhance potency and metabolic stability. service.gov.uk Similarly, the bromo-biphenyl structure serves as a precursor for developing potential new drugs targeting inflammation or microbial infections. smolecule.com
Environmental Chemistry and Fate Studies of 2 Bromo 1,1 Biphenyl 4 Ol
Environmental Persistence and Transformation Mechanisms
The predicted biodegradation half-life for the isomer 4'-Bromo-[1,1'-biphenyl]-4-ol is 17.4 days. epa.gov This suggests that the compound is not readily biodegradable and may exhibit some persistence in the environment. The persistence of brominated compounds is often influenced by the position of the bromine atom on the biphenyl (B1667301) structure, which affects microbial attack.
Transformation of such compounds in the environment can occur through several mechanisms:
Photodegradation: Biphenyl compounds can undergo transformation when exposed to sunlight, particularly in water. The presence of a hydroxyl (-OH) group can facilitate photochemical reactions.
Oxidation: Atmospheric transformation is likely dominated by reactions with hydroxyl radicals. The predicted atmospheric hydroxylation rate for the isomer 4'-Bromo-[1,1'-biphenyl]-4-ol is 8.51e-11 cm³/molecule-sec. epa.gov
Biotransformation: Microorganisms in soil and sediment may transform the compound, although the halogenation can make it more recalcitrant compared to unsubstituted biphenyl-4-ol.
Table 1: Predicted Environmental Fate Properties for 4'-Bromo-[1,1'-biphenyl]-4-ol (Isomer of the target compound)
| Property | Predicted Value | Unit | Source |
|---|---|---|---|
| Biodegradation Half-Life | 17.4 | days | epa.gov |
| Atmospheric Hydroxylation Rate | 8.51e-11 | cm³/molecule*sec | epa.gov |
Biodegradation Pathways and Metabolite Identification
No specific studies detailing the biodegradation pathways or identifying the metabolites of 2-Bromo-[1,1'-biphenyl]-4-ol were found. However, general degradation pathways for biphenyl and chlorinated biphenyls have been established for various bacteria. researchgate.net These pathways typically involve dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage.
A plausible, though unconfirmed, pathway for this compound could involve:
Hydroxylation: Initial attack by a dioxygenase enzyme on the non-brominated ring, adding two hydroxyl groups.
Meta-cleavage: The dihydroxylated ring is opened by another enzyme.
Further Degradation: The resulting aliphatic acid is further metabolized. The brominated ring may remain intact or undergo subsequent, slower degradation.
Potential metabolites could include brominated benzoic acid derivatives and hydroxylated bromobiphenyls, but identification requires specific experimental studies.
Analytical Method Development for Environmental Monitoring
There are no standardized analytical methods developed specifically for the environmental monitoring of this compound. However, based on its chemical structure (a semi-volatile, brominated phenolic compound), established methods for other persistent organic pollutants (POPs) would be applicable.
Development of a monitoring method would typically involve:
Sample Extraction: Using techniques like solid-phase extraction (SPE) for water samples or solvent extraction (e.g., Soxhlet) for soil and sediment.
Cleanup: Removing interfering compounds from the extract using column chromatography (e.g., silica (B1680970) gel or florisil).
Instrumental Analysis: The most suitable techniques would be:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and highly effective method for identifying and quantifying similar halogenated organic compounds. Derivatization of the hydroxyl group may be required to improve chromatographic performance.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a mass spectrometer (LC-MS) or a diode-array detector (DAD) could also be used, which would not require derivatization.
Table 2: Potentially Applicable Analytical Techniques for this compound
| Technique | Detector | Applicability and Considerations |
|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS) or Electron Capture Detector (ECD) | High sensitivity and selectivity, especially for halogenated compounds. May require derivatization of the hydroxyl group. |
| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) or Diode-Array Detector (DAD) | Suitable for polar compounds; no derivatization needed. Offers high selectivity with MS detection. |
Transport and Distribution in Environmental Compartments (e.g., soil, water, air)
The transport and distribution of this compound between air, water, and soil are governed by its physical-chemical properties, for which specific experimental data is lacking. Predictions based on its isomer, 4'-Bromo-[1,1'-biphenyl]-4-ol, indicate a high potential for partitioning into soil and sediment. epa.gov
Soil and Sediment: The predicted soil adsorption coefficient (Koc) for the isomer is 1.45e+4 L/kg. epa.gov This very high value suggests the compound will be strongly adsorbed to organic matter in soil and sediment, leading to low mobility in these compartments. Consequently, it is likely to accumulate in sediment if released into aquatic systems.
Water: Due to its high Koc value and presumed low water solubility, concentrations in the water column are expected to be low relative to sediment.
Air: As a semi-volatile compound, it may be subject to atmospheric transport, but its tendency to adsorb to particles would be the primary distribution mechanism in the air.
Biota: The predicted bioconcentration factor (BCF) for the isomer is 214 L/kg. epa.gov This value indicates a potential for bioaccumulation in aquatic organisms.
Table 3: Predicted Transport and Distribution Properties for 4'-Bromo-[1,1'-biphenyl]-4-ol (Isomer of the target compound)
| Property | Predicted Value | Unit | Implication | Source |
|---|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 1.45e+4 | L/kg | Low mobility in soil; high partitioning to sediment. | epa.gov |
| Bioconcentration Factor (BCF) | 214 | L/kg | Potential for bioaccumulation in aquatic life. | epa.gov |
Q & A
Q. What are the optimized synthetic routes for 2-Bromo-[1,1'-biphenyl]-4-ol, and how can purity be ensured?
The synthesis of this compound typically involves halogenation and cross-coupling strategies. A high-yield approach utilizes the Suzuki-Miyaura reaction , where a brominated biphenyl precursor reacts with a boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Solvent selection (e.g., THF or DMF) and temperature control (80–100°C) are critical for minimizing side reactions . Post-synthesis, purification via recrystallization in methanol/water mixtures (due to partial water solubility) or column chromatography is recommended to achieve >95% purity. Monitoring by TLC and NMR ensures structural fidelity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : The hydroxyl proton appears as a singlet near δ 5.5–6.0 ppm, while bromine's electron-withdrawing effect deshields adjacent aromatic protons, producing distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm). Carbon signals for the brominated ring are typically downfield (δ 120–135 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms planar biphenyl geometry and hydrogen-bonding interactions between the hydroxyl group and neighboring molecules, as seen in analogs like 2-(4-Bromophenylimino)methyl-3,5-dimethoxyphenol .
- FT-IR : A broad O-H stretch (~3200 cm⁻¹) and C-Br vibration (~550 cm⁻¹) are key identifiers .
Q. How does solubility impact reaction design for this compound?
The compound exhibits partial solubility in polar solvents (methanol, DMSO) and limited solubility in water, necessitating solvent optimization for homogeneous reaction conditions. For example, Pd-catalyzed vinylation reactions (e.g., with ethyl acrylate) require DMF or acetone to dissolve both the catalyst and substrate, enabling efficient coupling .
Advanced Research Questions
Q. What mechanistic challenges arise in Pd-catalyzed functionalization of this compound?
The bromine substituent can hinder oxidative addition steps in cross-coupling due to steric bulk, while the hydroxyl group may coordinate Pd, altering catalytic activity. Studies on vinylation reactions show that ligand selection (e.g., PPh₃ vs. bidentate ligands) modulates regioselectivity and reduces side products like 4-hydroxybiphenyl. Kinetic studies using in situ NMR or GC-MS are advised to track intermediates .
Q. How do electronic effects of substituents influence nucleophilic aromatic substitution (NAS) in biphenyl systems?
Bromine's strong electron-withdrawing nature activates the ring for NAS, but the hydroxyl group's electron-donating resonance can deactivate specific positions. Computational DFT analyses (e.g., Fukui indices) predict reactivity trends, showing higher electrophilicity at the para position relative to the hydroxyl group. Experimental validation via reactions with amines or alkoxides confirms preferential substitution at the brominated ring .
Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?
Thermal stability assays (TGA/DSC) reveal decomposition onset at ~200°C. For reactions requiring elevated temperatures (e.g., Ullmann coupling), using microwave-assisted synthesis reduces exposure time. Alternatively, protective group chemistry (e.g., acetylating the hydroxyl group) enhances stability, as demonstrated in acetate derivatives .
Q. How can computational modeling predict intermolecular interactions of this compound in crystal engineering?
Molecular docking and Hirshfeld surface analysis (via software like Mercury) highlight dominant hydrogen-bonding (O-H···O) and halogen-bonding (Br···π) interactions. These models guide co-crystal design with acceptors like pyridine derivatives, improving material properties for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
